molecular formula C10H6BrClO2 B1332894 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 444059-52-3

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1332894
CAS No.: 444059-52-3
M. Wt: 273.51 g/mol
InChI Key: YUGPAFOCCFNZCL-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and a prop-2-yn-1-yloxy group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. This enhances its versatility in synthetic applications and its potential as a multifunctional probe in biological studies .

Properties

IUPAC Name

3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGPAFOCCFNZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366454
Record name 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444059-52-3
Record name 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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